Ethyl 3-[4-(acetyloxy)phenyl]propanoate
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Overview
Description
Ethyl 3-[4-(acetyloxy)phenyl]propanoate is an organic compound with the molecular formula C13H16O4 It is an ester derivative of phenylpropanoic acid, where the phenyl ring is substituted with an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(acetyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(acetyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(acetyloxy)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol.
Reduction: 3-[4-(hydroxy)phenyl]propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(acetyloxy)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(acetyloxy)phenyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can then interact with enzymes and receptors in biological systems. The acetyloxy group can also be involved in acetylation reactions, modifying the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Ethyl 3-[4-(acetyloxy)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-[4-(hydroxy)phenyl]propanoate: This compound lacks the acetyloxy group and has different reactivity and biological activity.
Mthis compound: The methyl ester has different physical properties and reactivity compared to the ethyl ester.
Ethyl 3-[4-(methoxy)phenyl]propanoate: The methoxy group provides different electronic and steric effects, leading to variations in reactivity and biological activity.
This compound is unique due to the presence of the acetyloxy group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
ethyl 3-(4-acetyloxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-5,7-8H,3,6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTBAJVGJKTREB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698796 |
Source
|
Record name | Ethyl 3-[4-(acetyloxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100613-03-4 |
Source
|
Record name | Ethyl 3-[4-(acetyloxy)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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